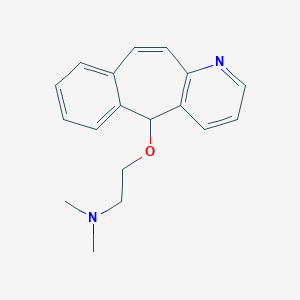

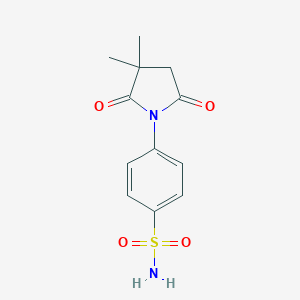

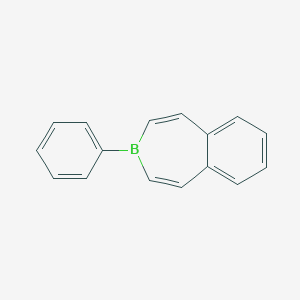

3-Phenyl-3H-3-benzoborepin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タウロデオキシコール酸ナトリウム塩水和物は、デオキシコール酸から誘導された胆汁酸です。 これは、デオキシコレートをタウリン基と抱合することにより肝臓で形成され、通常はナトリウム塩の形で存在します 。この化合物は、その洗剤活性で知られており、さまざまな科学研究に応用されています。

準備方法

化学反応の分析

反応の種類

タウロデオキシコール酸ナトリウム塩水和物は、さまざまな化学反応を起こし、以下が含まれます。

酸化: 酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、その官能基を修飾することができます。

置換: スルホン酸基で置換反応が起こる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が置換反応に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化された誘導体の生成につながる可能性があります。

科学研究への応用

タウロデオキシコール酸ナトリウム塩水和物は、幅広い科学研究に応用されています。

科学的研究の応用

Taurodeoxycholic acid sodium salt hydrate has a wide range of scientific research applications:

Chemistry: Used as an anionic detergent for protein solubilization.

Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its cholagogue and choleretic activities, which stimulate bile flow.

Industry: Utilized in the isolation of membrane proteins, including inner mitochondrial membrane proteins.

作用機序

タウロデオキシコール酸ナトリウム塩水和物の作用機序には、胆汁酸受容体とトランスポーターとの相互作用が含まれます。 これは、TGR5 および S1PR2 経路などの経路を活性化し、さまざまな細胞プロセスに影響を与えます 。化合物の洗剤特性も、その生物学的効果に役割を果たしています。

類似の化合物との比較

類似の化合物

タウロケノデオキシコール酸: 同様の分子構造と特性を持つ別の胆汁酸。

タウルソデオキシコール酸: 神経保護効果と抗アポトーシス効果で知られています.

タウロコール酸: 異なるヒドロキシル化パターンを持つ胆汁酸.

独自性

タウロデオキシコール酸ナトリウム塩水和物は、TGR5 および S1PR2 経路の特定の活性化により、他の同様の胆汁酸ほど顕著に活性化されていないことが特徴です 。 その洗剤特性は、タンパク質の可溶化と膜タンパク質の単離に特に有用です .

類似化合物との比較

Similar Compounds

Taurochenodeoxycholic acid: Another bile acid with similar molecular structure and properties.

Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic effects.

Taurocholic acid: A bile acid with a different hydroxylation pattern.

Uniqueness

Taurodeoxycholic acid sodium salt hydrate is unique due to its specific activation of the TGR5 and S1PR2 pathways, which are not as prominently activated by other similar bile acids . Its detergent properties also make it particularly useful in protein solubilization and membrane protein isolation .

特性

CAS番号 |

16703-13-2 |

|---|---|

分子式 |

C16H13B |

分子量 |

216.1 g/mol |

IUPAC名 |

3-phenyl-3-benzoborepine |

InChI |

InChI=1S/C16H13B/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |

InChIキー |

XEJIFQKEOWMUDF-UHFFFAOYSA-N |

SMILES |

B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |

正規SMILES |

B1(C=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |

同義語 |

3-Phenyl-3H-3-benzoborepin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。